molecular formula C10H12BrNO B12519326 (2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine CAS No. 675132-97-5

(2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine

Katalognummer: B12519326
CAS-Nummer: 675132-97-5
Molekulargewicht: 242.11 g/mol
InChI-Schlüssel: PRKWFYFKBXLPJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine is an organic compound characterized by the presence of a bromophenyl group attached to a methoxypropan-2-imine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine typically involves the reaction of 4-bromobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently dehydrated to yield the desired imine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The bromophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-1-(4-Bromophenyl)-3-(4-methylphenyl)-2-propen-1-one
  • (2E)-3-(4-Bromophenyl)-2-propen-1-ol
  • (E)-1,3-bis(4-bromophenyl)prop-2-en-1-ol

Uniqueness

(2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine is unique due to its specific imine structure combined with a bromophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

675132-97-5

Molekularformel

C10H12BrNO

Molekulargewicht

242.11 g/mol

IUPAC-Name

N-(4-bromophenyl)-1-methoxypropan-2-imine

InChI

InChI=1S/C10H12BrNO/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h3-6H,7H2,1-2H3

InChI-Schlüssel

PRKWFYFKBXLPJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=C(C=C1)Br)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.